![molecular formula C14H15BrN2O2S B6087552 2-[3-(3-bromophenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6087552.png)
2-[3-(3-bromophenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one
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Overview
Description
2-[3-(3-bromophenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a bromophenoxy group, a propylsulfanyl chain, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-bromophenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one typically involves multiple steps, including the formation of the bromophenoxy group, the propylsulfanyl chain, and the pyrimidinone core. One common method involves the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 3-(3-bromophenoxy)propyl bromide: This involves the reaction of 3-bromophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Formation of the pyrimidinone core: This can be synthesized by reacting 4-methyluracil with an appropriate alkylating agent.
Coupling reaction: The final step involves the coupling of 3-(3-bromophenoxy)propyl bromide with the pyrimidinone core in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-bromophenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-[3-(3-bromophenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3-bromophenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The bromophenoxy group and the pyrimidinone core are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-bromophenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one: Similar structure but with a different position of the bromine atom.
2-[3-(3-chlorophenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one: Similar structure but with a chlorine atom instead of bromine.
2-[3-(3-bromophenoxy)propylsulfanyl]-4-ethyl-1H-pyrimidin-6-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 2-[3-(3-bromophenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenoxy group, propylsulfanyl chain, and pyrimidinone core makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-[3-(3-bromophenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-10-8-13(18)17-14(16-10)20-7-3-6-19-12-5-2-4-11(15)9-12/h2,4-5,8-9H,3,6-7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWRWEADSJBTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCCOC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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